2-(4-Amino-phenyl)-7-bromo-3H-benzoimidazol-5-ylamine 2-(4-Amino-phenyl)-7-bromo-3H-benzoimidazol-5-ylamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15805447
InChI: InChI=1S/C13H11BrN4/c14-10-5-9(16)6-11-12(10)18-13(17-11)7-1-3-8(15)4-2-7/h1-6H,15-16H2,(H,17,18)
SMILES:
Molecular Formula: C13H11BrN4
Molecular Weight: 303.16 g/mol

2-(4-Amino-phenyl)-7-bromo-3H-benzoimidazol-5-ylamine

CAS No.:

Cat. No.: VC15805447

Molecular Formula: C13H11BrN4

Molecular Weight: 303.16 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Amino-phenyl)-7-bromo-3H-benzoimidazol-5-ylamine -

Specification

Molecular Formula C13H11BrN4
Molecular Weight 303.16 g/mol
IUPAC Name 2-(4-aminophenyl)-7-bromo-3H-benzimidazol-5-amine
Standard InChI InChI=1S/C13H11BrN4/c14-10-5-9(16)6-11-12(10)18-13(17-11)7-1-3-8(15)4-2-7/h1-6H,15-16H2,(H,17,18)
Standard InChI Key BLDQNHIVGXVBQD-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3Br)N)N

Introduction

Chemical Identity and Structural Features

Molecular Composition and Stereoelectronic Properties

2-(4-Amino-phenyl)-7-bromo-3H-benzoimidazol-5-ylamine (C13H11BrN4\text{C}_{13}\text{H}_{11}\text{Br}\text{N}_4) features a benzimidazole scaffold substituted with electron-donating amino groups and a bromine atom. The bromine atom at the 7-position introduces steric bulk and modulates electron density through its inductive (-I) effect, potentially influencing reactivity and intermolecular interactions . The 4-aminophenyl group at the 2-position contributes resonance effects, enhancing the planar conjugation across the benzimidazole system.

Table 1: Molecular Properties of 2-(4-Amino-phenyl)-7-bromo-3H-benzoimidazol-5-ylamine

PropertyValue
Molecular FormulaC13H11BrN4\text{C}_{13}\text{H}_{11}\text{Br}\text{N}_4
Molecular Weight303.16 g/mol
Key Functional GroupsBenzimidazole, Br, -NH2_2
Calculated LogP~2.1 (estimated)

Synthesis and Characterization

Synthetic Pathways

While no explicit synthesis protocol for 2-(4-Amino-phenyl)-7-bromo-3H-benzoimidazol-5-ylamine is documented, its structure suggests derivatization from 5-nitrobenzimidazole precursors. A plausible route involves:

  • Bromination: Electrophilic substitution at the 7-position using Br2/FeBr3\text{Br}_2/\text{FeBr}_3.

  • Nucleophilic Amination: Reduction of a nitro group at the 5-position to an amine via catalytic hydrogenation.

  • Coupling: Suzuki-Miyaura cross-coupling to introduce the 4-aminophenyl group at the 2-position .

Spectroscopic Characterization

Key characterization techniques for analogous compounds include:

  • IR Spectroscopy: Stretching vibrations for N-H (3100–3300 cm1^{-1}), C-Br (550–650 cm1^{-1}), and aromatic C=C (1600–1450 cm1^{-1}) .

  • NMR Spectroscopy:

    • 1HNMR^1\text{H} \text{NMR}: Aromatic protons resonate at δ 6.8–8.2 ppm, with NH2_2 groups appearing as broad singlets near δ 5.5 ppm .

    • 13CNMR^{13}\text{C} \text{NMR}: Quaternary carbons adjacent to bromine exhibit deshielding (~125–135 ppm) .

  • Mass Spectrometry: A molecular ion peak at m/z 303.16 (M+^+) with isotopic patterns indicative of bromine .

SupplierLocationContact Information
Fluorochem LtdUnited Kingdom+44 1457 868921
Oakwood Products, Inc.USA+1 803 739 8800
ChemCollect GmbHGermany+49 202 4690049

These suppliers typically offer the compound at >95% purity, with pricing contingent on batch size and synthesis complexity .

Future Research Directions

  • Structural Elucidation: Single-crystal X-ray diffraction studies to resolve torsional angles and hydrogen-bonding networks.

  • Biological Screening: Evaluation against WHO-priority pathogens and cancer cell lines to quantify efficacy.

  • Coordination Chemistry: Exploration of metal complexes for catalytic or therapeutic applications, inspired by pyrazolone-based ligands .

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